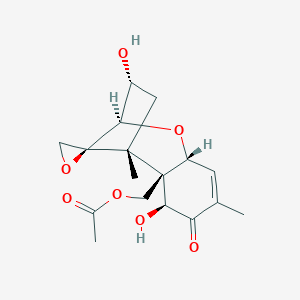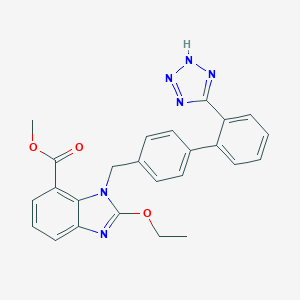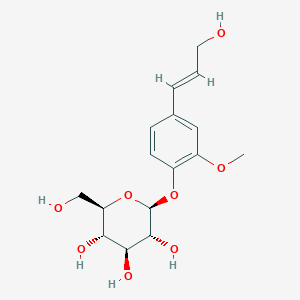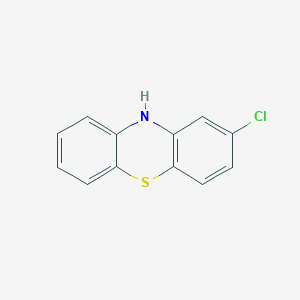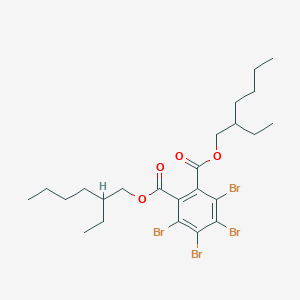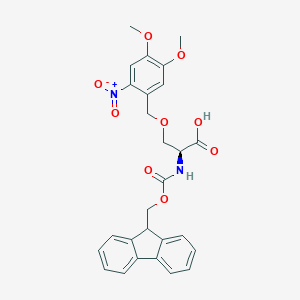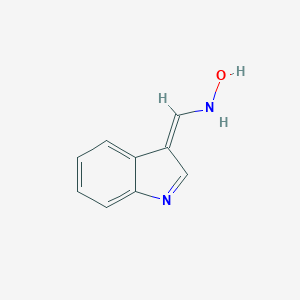
1H-インドール-3-カルバルデヒドオキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-indole-3-carbaldehyde oxime, also known as 1H-indole-3-carbaldehyde oxime, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-indole-3-carbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indole-3-carbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
多成分反応における役割
1H-インドール-3-カルバルデヒドとその誘導体は、生物活性構造を生成するための不可欠かつ効率的な化学的前駆体です . それらは多成分反応(MCR)において重要な役割を果たしており、複雑な分子へのアクセスを提供します . MCRは一般的に収率が高く、操作が簡単で、時間とコストの効率性に優れています .
活性分子の合成
1H-インドール-3-カルバルデヒドおよびインドールファミリーの関連するメンバーは、活性分子の合成のための理想的な前駆体です . それらは、医薬品活性化合物の合成およびインドールアルカロイドの合成において重要な役割を果たすだけでなく、さまざまな複素環系誘導体の合成の前駆体としても重要な役割を果たします .
抗菌特性
1H-インドール-3-カルバルデヒドオキシムは、有用な抗菌特性を持つインドールフィトアレキシン生成における主要な中間体です . 最適化された条件下では、20分の粉砕後に約95%の収率に達することが可能でした .
酸性条件下での異性化
電子求引性置換基(-CH3、-OCH3)を含む生成物については、酸性条件下でオキシムアンチ異性体からシン異性体への異性化が発見されました . この異性化プロセスは、さまざまな化学反応や合成に役立ちます .
キナーゼ阻害剤
作用機序
Target of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (mcrs), which offer access to complex molecules .
Biochemical Pathways
In Arabidopsis thaliana, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play an important role in pathogen defense in cruciferous plants .
Pharmacokinetics
The molecular formula of 1h-indole-3-carbaldehyde oxime is c9h8n2o, with an average mass of 160173 Da and a monoisotopic mass of 160063660 Da . These properties may influence its bioavailability.
Result of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Action Environment
It’s known that multicomponent reactions (mcrs), in which 1h-indole-3-carbaldehyde and its derivatives are involved, are generally high-yielding, operationally friendly, time- and cost-effective, complying with the green chemistry criteria .
特性
CAS番号 |
2592-05-4 |
|---|---|
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC名 |
(NZ)-N-(1H-indol-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6- |
InChIキー |
BWEFEUTYNRSOKX-WDZFZDKYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NO |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NO |
同義語 |
Indole-3-carboxaldehyde Oxime; NSC 525800; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are commonly employed to produce 1H-indole-3-carbaldehyde oxime derivatives?
A1: Several methods have been explored for synthesizing 1H-indole-3-carbaldehyde oxime derivatives. A common starting material is 2-indolone, which can be subjected to the Vilsmeier-Haack reaction to introduce a carbaldehyde group at the 3-position. [] Subsequent N-alkylation and oximation reactions can then yield 1-alkyl-2-chloro-1H-indole-3-carbaldehyde oximes and 1-alkyl-2-phenoxy-1H-indole-3-carbaldehyde oximes. [] An alternative approach involves a one-pot synthesis of 1-alkyl-2-alkoxy-1H-indole-3-carbaldehyde oximes directly from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes through Williamson ether synthesis. [] Additionally, the hydroxyl group of the oxime moiety can be further functionalized through acylation reactions with various acyl chlorides to yield N-acyl-3-indolealdehyde oxime esters. []
Q2: What characterization techniques are commonly used to confirm the structure of newly synthesized 1H-indole-3-carbaldehyde oxime derivatives?
A2: Researchers rely on a combination of spectroscopic and analytical techniques to confirm the structures of novel 1H-indole-3-carbaldehyde oxime derivatives. These techniques often include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR is frequently employed to elucidate the structure and confirm the presence of specific protons within the molecule. [, ]
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the synthesized compounds, such as the characteristic peaks for carbonyl and oxime moieties. [, ]
- Mass spectrometry (MS): MS analysis provides information about the molecular weight of the compound and its fragmentation pattern, further supporting the proposed structure. [, ]
- Elemental analysis: This technique determines the percentage composition of elements within the synthesized compound, confirming its purity and consistency with the expected molecular formula. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



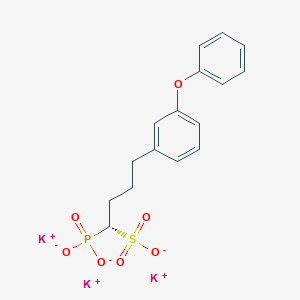
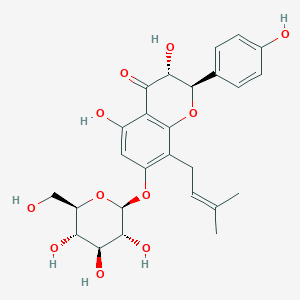
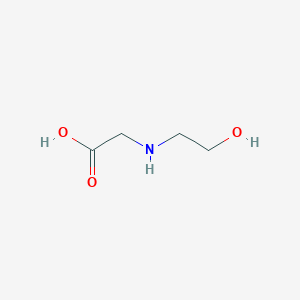
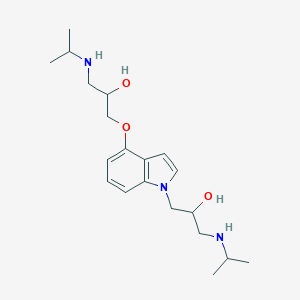
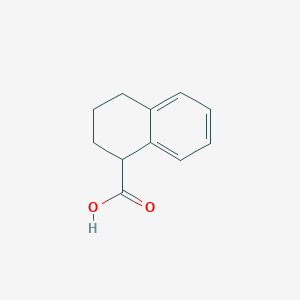
![1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B30650.png)
![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)
